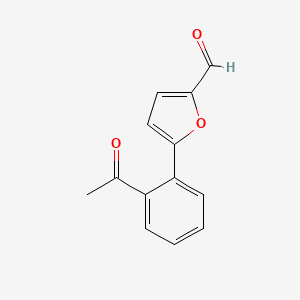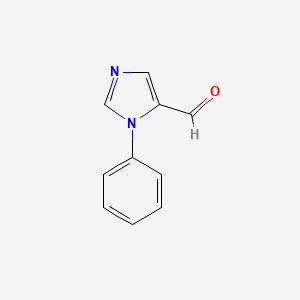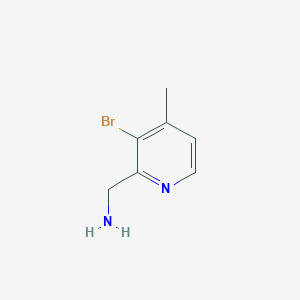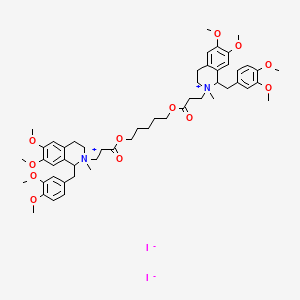
(R)-3-Ethoxy-2-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Ethoxy-2-hydroxypropanoic acid is an organic compound that belongs to the class of hydroxy acids It is characterized by the presence of an ethoxy group attached to the third carbon and a hydroxyl group attached to the second carbon of a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Ethoxy-2-hydroxypropanoic acid can be achieved through several methods. One common approach involves the esterification of ®-2-hydroxypropanoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Another method involves the reduction of ®-3-ethoxy-2-oxopropanoic acid using a reducing agent like sodium borohydride. This reaction is usually performed in an aqueous or alcoholic medium at room temperature.
Industrial Production Methods
On an industrial scale, ®-3-Ethoxy-2-hydroxypropanoic acid can be produced through the fermentation of renewable resources, such as glucose, using genetically engineered microorganisms. The fermentation broth is then subjected to downstream processing, including extraction and purification, to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
®-3-Ethoxy-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: ®-3-Ethoxy-2-oxopropanoic acid.
Reduction: ®-3-Ethoxy-2-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-3-Ethoxy-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the production of biodegradable polymers and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-3-Ethoxy-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the ethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparación Con Compuestos Similares
®-3-Ethoxy-2-hydroxypropanoic acid can be compared with other similar compounds, such as:
®-2-Hydroxypropanoic acid: Lacks the ethoxy group, making it less lipophilic.
®-3-Methoxy-2-hydroxypropanoic acid: Contains a methoxy group instead of an ethoxy group, which may affect its reactivity and biological activity.
®-3-Ethoxy-2-oxopropanoic acid: Contains a carbonyl group instead of a hydroxyl group, altering its chemical properties and reactivity.
The uniqueness of ®-3-Ethoxy-2-hydroxypropanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C5H10O4 |
|---|---|
Peso molecular |
134.13 g/mol |
Nombre IUPAC |
(2R)-3-ethoxy-2-hydroxypropanoic acid |
InChI |
InChI=1S/C5H10O4/c1-2-9-3-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m1/s1 |
Clave InChI |
UAHKQYHBIFEMKC-SCSAIBSYSA-N |
SMILES isomérico |
CCOC[C@H](C(=O)O)O |
SMILES canónico |
CCOCC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


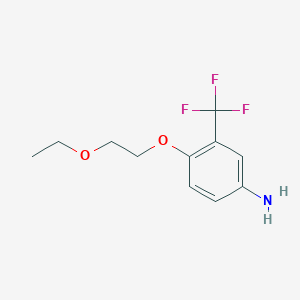
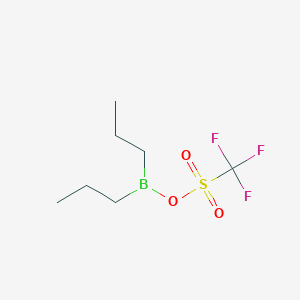
![8-[5-(5,7-Dihydroxy-4-oxochromen-3-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12842312.png)
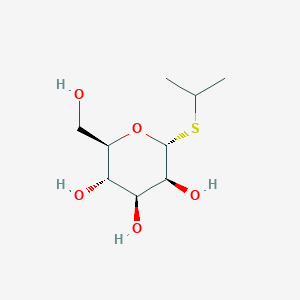
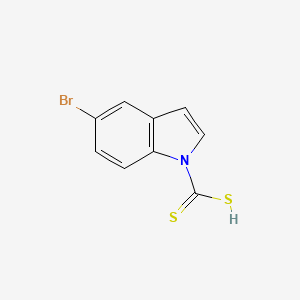
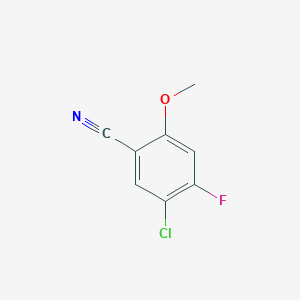
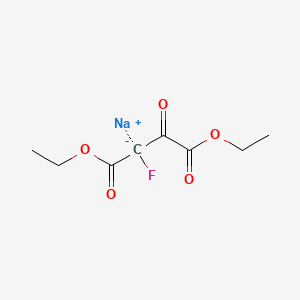

![(E)-6,6'-Dibromo-5,5'-dichloro-1,1'-bis(4-tetradecyloctadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12842339.png)
